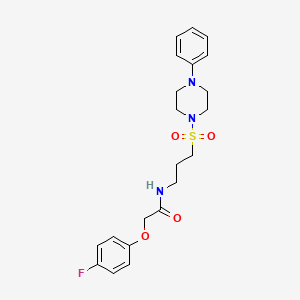

![molecular formula C27H31ClN2O5 B2538680 Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate hydrochloride CAS No. 2097922-20-6](/img/structure/B2538680.png)

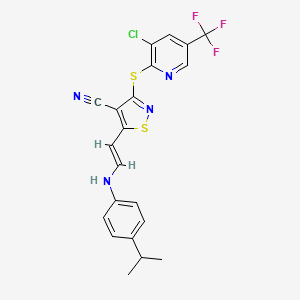

Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate hydrochloride, appears to be a complex organic molecule that may be related to pharmaceutical research. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis of related compounds which could be relevant to understanding the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, is achieved from 1-methyl-1,2,3,6-tetrahydropyridine through the formation of cis-fused oxazolidinopiperidine . This suggests that the synthesis of Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate hydrochloride might also involve a multi-step process, potentially starting from simpler piperidine derivatives and incorporating quinoline and ester functional groups in subsequent steps.

Molecular Structure Analysis

The molecular structure of the compound likely includes a piperidine ring, a quinoline moiety, and an ester group, as suggested by its name. The presence of a 4-ethoxybenzoyl group indicates an aromatic benzene ring substituted with an ethoxy group, which could influence the compound's electronic properties and reactivity. The methoxy group on the quinoline ring could also affect the molecule's electronic distribution and potentially its biological activity.

Chemical Reactions Analysis

The compound's reactivity would be influenced by the functional groups present in its structure. The ester group could be susceptible to hydrolysis under acidic or basic conditions, while the piperidine ring might engage in nucleophilic substitution reactions. The quinoline moiety could participate in electrophilic aromatic substitution reactions, especially at positions activated by the methoxy and ethoxy groups.

Physical and Chemical Properties Analysis

The physical properties of Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate hydrochloride would be influenced by its molecular structure. The presence of aromatic rings and ether groups suggests that the compound might have moderate to low solubility in water but could be soluble in organic solvents. The compound's melting point, boiling point, and stability would depend on the intermolecular forces present, such as hydrogen bonding and pi-pi interactions. The hydrochloride salt form would likely enhance its water solubility, making it more amenable to biological studies or pharmaceutical formulations.

The chemical properties would include reactivity patterns typical of esters, piperidines, and quinolines. The ester could undergo hydrolysis, transesterification, or reduction reactions. The piperidine and quinoline rings could be sites for further functionalization through various organic reactions, potentially modifying the compound's biological activity.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The creation and analysis of new pyridine derivatives, including processes for amide derivatives formation, reveal the compound's potential for antimicrobial activity. These derivatives are synthesized from amino substituted benzothiazoles and chloropyridine carboxylic acid, highlighting a similar synthetic approach that could be applied to the compound (Patel, Agravat, & Shaikh, 2011).

- A study on the synthesis of fluorinated derivatives of quinolinecarboxylic acids demonstrates the potential for creating novel compounds with specific properties, such as enhanced antimicrobial activity, by introducing various substituents and functional groups (Nosova et al., 2002).

- Research into the crystal structure of specific spiro compounds, including isoquinoline derivatives, provides insights into the molecular configuration and potential intermolecular interactions, which are crucial for understanding the compound's reactivity and biological activity (Akkurt et al., 2010).

Potential Applications

- The identification and characterization of human metabolites for novel inhibitors offer insights into the metabolic pathways and potential therapeutic applications of structurally related compounds. This includes understanding the role of transporter-mediated renal and hepatic excretion (Umehara et al., 2009).

- Studies on the synthesis and antimicrobial evaluation of substituted fluoroquinolones under different conditions highlight the importance of structural modifications in enhancing biological activity. This research suggests avenues for developing new antimicrobial agents by modifying the quinoline core structure (Prasad et al., 2017).

Propiedades

IUPAC Name |

ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O5.ClH/c1-4-33-20-8-6-18(7-9-20)26(30)23-17-28-24-11-10-21(32-3)16-22(24)25(23)29-14-12-19(13-15-29)27(31)34-5-2;/h6-11,16-17,19H,4-5,12-15H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFGTZFUWFOQBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)OCC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2538598.png)

amino}cyclobutan-1-ol](/img/structure/B2538599.png)

![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2538600.png)

![(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538602.png)

![4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2538609.png)

![1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2538612.png)

![4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2538616.png)

![3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine](/img/structure/B2538617.png)